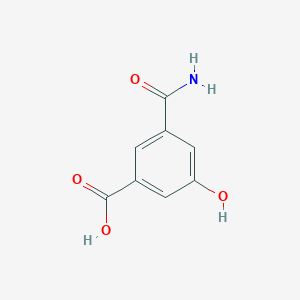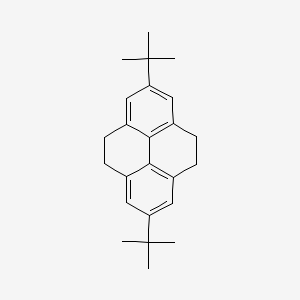
2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene is a polycyclic aromatic hydrocarbon derivative. It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions and four hydrogen atoms at the 4, 5, 9, and 10 positions of the pyrene core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene typically involves the oxidation of 2,7-di-tert-butylpyrene. One method disclosed involves a single-step metal-free green oxidation using hypervalent iodine oxyacids. This method is advantageous due to its high yield, selectivity, ease of workup, and reduced toxicity .
Another synthetic route involves the conversion of tetrabromide derivatives into this compound using sodium methoxide in the presence of copper (I) iodide, followed by demethylation with boron tribromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and the feasibility of reaction conditions.
化学反応の分析
Types of Reactions
2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: The tert-butyl groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids are commonly used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Various reagents, such as halogens or organometallic compounds, can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5-dione and 4,5,9,10-tetraone derivatives.
Reduction: Hydrogenated pyrene derivatives.
Substitution: Functionalized pyrene derivatives with different substituents replacing the tert-butyl groups.
科学的研究の応用
2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene has several scientific research applications:
Chemistry: Used as a building block for organic optoelectronic applications.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique chemical properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through its aromatic core and tert-butyl groups. The compound can participate in various chemical reactions, such as oxidation and reduction, which alter its electronic properties and reactivity. These interactions are crucial for its applications in optoelectronics and other fields .
類似化合物との比較
Similar Compounds
2,7-Di-tert-butylpyrene-4,5,9,10-tetraone: A closely related compound with similar structural features.
4,5,9,10-Tetrabromo-2,7-di-tert-butylpyrene: Another derivative with bromine atoms at the 4, 5, 9, and 10 positions.
2,7-Bis(3,6-di-tert-butylcarbazol-9-yl)-4,5,9,10-tetrahydropyrene: A derivative with carbazole groups.
Uniqueness
2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene is unique due to its specific substitution pattern and the presence of tert-butyl groups, which confer stability and distinct reactivity. Its ability to undergo selective oxidation and its applications in optoelectronics highlight its significance in scientific research .
特性
IUPAC Name |
2,7-ditert-butyl-4,5,9,10-tetrahydropyrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30/c1-23(2,3)19-11-15-7-9-17-13-20(24(4,5)6)14-18-10-8-16(12-19)21(15)22(17)18/h11-14H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIUQNAUHJDZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541227 |
Source


|
| Record name | 2,7-Di-tert-butyl-4,5,9,10-tetrahydropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69080-03-1 |
Source


|
| Record name | 2,7-Di-tert-butyl-4,5,9,10-tetrahydropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
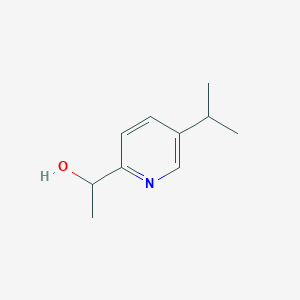

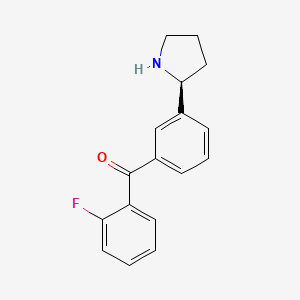
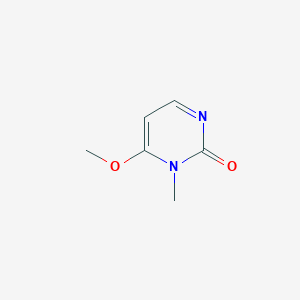

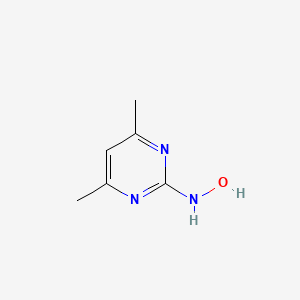

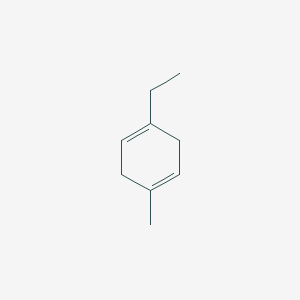
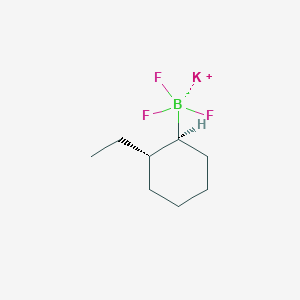
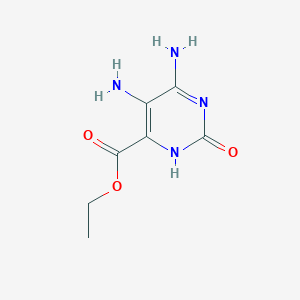
![3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate](/img/structure/B13117758.png)
![Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13117760.png)
![4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone](/img/structure/B13117765.png)
